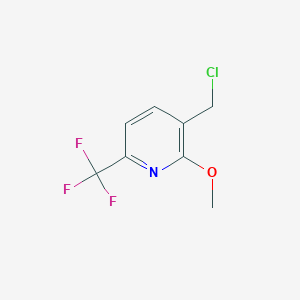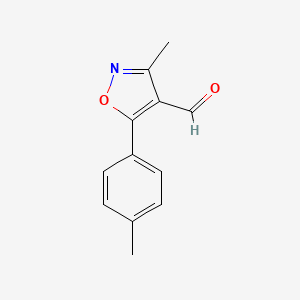
3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyd
Übersicht
Beschreibung
3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol .
Synthesis Analysis
The synthesis of isoxazole derivatives like 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde has been a topic of interest in many studies . The presence of certain groups on the reactants can influence the regiochemistry of the reaction . Further structural optimizations can lead to the discovery of a series of compounds with novel scaffolds .Molecular Structure Analysis
The molecular structure of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde consists of a five-membered aromatic ring structure . The pyrazole ring, which is considered an interesting class in drug discovery, consists of two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis
The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Anwendungen
Isoxazol-Verbindungen, einschließlich 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyd, sind entscheidende Bestandteile in der Arzneimittelforschungsforschung. Sie zeigen verschiedene biologische Aktivitäten wie Antikrebs-, Antioxidations-, antibakterielle und antimikrobielle Eigenschaften. Der Isoxazol-Kern wurde in vielen Medikamenten gefunden, die als Antibiotika, Neurotoxine, COX2-Inhibitoren und Immunsuppressiva wirken .
Landwirtschaftliche Chemikalien
Isoxazol-Derivate werden in der Landwirtschaft als Herbizide und Insektizide eingesetzt, da sie aufgrund ihrer Bioaktivität gegen eine Reihe von Schädlingen .
Organische Materialien und industrielle Anwendungen
Diese Verbindungen finden Anwendung bei der Herstellung von Halbleitern, einwandigen Nanoröhren, Flüssigkristallen, chiralen Liganden, Gerüsten für Peptidomimetika, Farbstoffen und Hochtemperatur-Schmiermitteln .
Antimikrobielle Mittel
Isoxazol-Derivate wurden aufgrund ihres breiten Spektrums an Zielmolekülen und ihrer Fähigkeit, physikalisch-chemische Eigenschaften zu verbessern, als potenzielle antimikrobielle Mittel erkannt .
Antitumor- und Antikrebsforschung
Untersuchungen haben gezeigt, dass Isoxazol-Derivate eine bedeutende Rolle in der Antitumor- und Antikrebstherapie spielen können .
Synthese neuer Verbindungen
Isoxazole werden als Zwischenprodukte bei der Synthese neuer organischer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie und Medizin eingesetzt .
Materialwissenschaften
Isoxazole wurden in der Materialwissenschaft als Bestandteile von elektrischen Isolierölen und Halbleitern eingesetzt, da sie bei hohen Temperaturen stabil sind .
Grüne Chemie
Es laufen Forschungsarbeiten, die darauf abzielen, neue, umweltfreundliche Ansätze zur Synthese neuer Isoxazol-Derivate mit Anwendungen in der pharmazeutischen Industrie zu entwickeln .
Wirkmechanismus
Target of Action
It is known that isoxazole derivatives, which include this compound, are often synthesized for their potential biological activities .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets, potentially leading to a range of biological effects .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical reactions, but the specifics would depend on the exact nature of the derivative and its biological targets .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Isoxazole derivatives are known to have a range of potential biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Zukünftige Richtungen
The future directions for the study of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde and similar compounds could involve further structural optimizations to discover a series of compounds with novel scaffolds . Additionally, more research could be conducted to explore their capacity to allosterically enhance HIF-2 dimerization .
Eigenschaften
IUPAC Name |
3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)13-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTGUFCRIFLISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


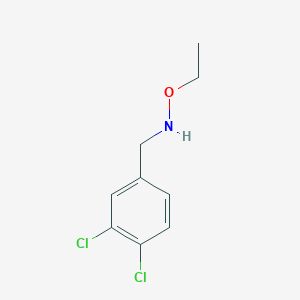
![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)


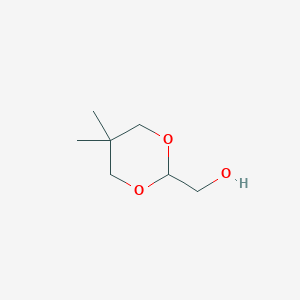
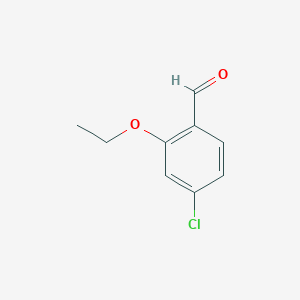
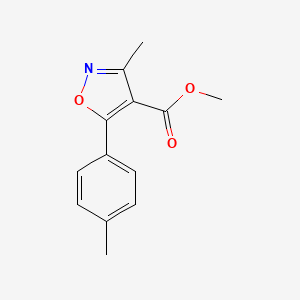
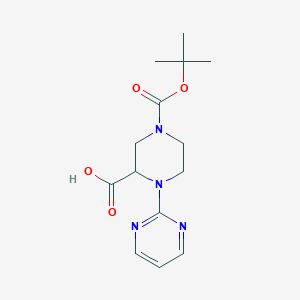
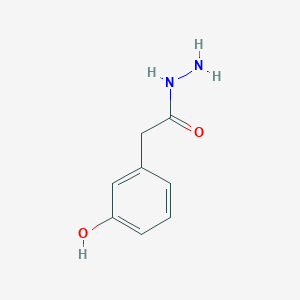
![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)
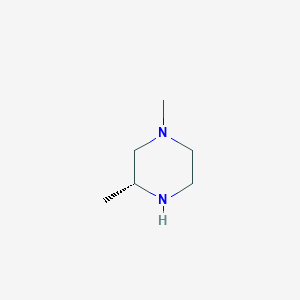
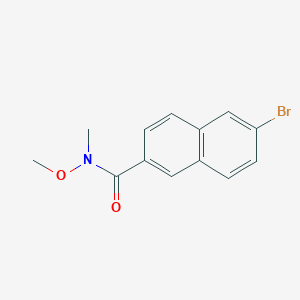
![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)
